molecular formula C6H15NS B057521 (2R)-2-(Dimethylamino)butane-1-thiol CAS No. 120138-62-7

(2R)-2-(Dimethylamino)butane-1-thiol

Cat. No. B057521
M. Wt: 133.26 g/mol
InChI Key: FHSPKMICBQJJSJ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Dimethylamino)butane-1-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABT or DMABT-HCl, and its chemical formula is C6H15NS. DMABT is a colorless to pale yellow liquid with a strong odor and is soluble in water and ethanol.

Mechanism Of Action

DMABT acts as a reducing agent in the presence of metal ions, leading to the formation of stable metal complexes. The thiol group in DMABT is responsible for the reduction of metal ions, and the amino group enhances the solubility of the resulting metal complexes.

Biochemical And Physiological Effects

DMABT has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells. It has also been studied for its potential use in the treatment of certain diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

DMABT is a versatile reagent that can be used for a wide range of applications in analytical chemistry and nanotechnology. However, its strong odor and toxicity at high concentrations can pose a challenge for its use in certain experiments.

Future Directions

Further research is needed to explore the potential applications of DMABT in the field of biomedicine, particularly in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, the use of DMABT in the synthesis of nanomaterials for various applications such as catalysis, sensors, and drug delivery systems requires further investigation.

Synthesis Methods

The synthesis of DMABT involves the reaction between 2-bromo-2-methylpropane and sodium dimethylamine followed by the addition of hydrogen sulfide gas. The resulting product is then purified using various techniques such as distillation, recrystallization, and chromatography.

Scientific Research Applications

DMABT has been extensively studied in the field of analytical chemistry as a reagent for the determination of various metals such as copper, mercury, and lead. It is also used as a reducing agent for the synthesis of nanoparticles and as a stabilizer for the synthesis of gold and silver nanoparticles.

properties

CAS RN

120138-62-7

Product Name

(2R)-2-(Dimethylamino)butane-1-thiol

Molecular Formula

C6H15NS

Molecular Weight

133.26 g/mol

IUPAC Name

(2R)-2-(dimethylamino)butane-1-thiol

InChI

InChI=1S/C6H15NS/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

FHSPKMICBQJJSJ-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CS)N(C)C

SMILES

CCC(CS)N(C)C

Canonical SMILES

CCC(CS)N(C)C

synonyms

1-Butanethiol,2-(dimethylamino)-,(R)-(9CI)

Origin of Product

United States

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